N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4/c20-14-4-1-12(2-5-14)10-17(24)21-19-23-22-18(27-19)11-13-3-6-15-16(9-13)26-8-7-25-15/h1-6,9H,7-8,10-11H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCGEDKYFROLFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound that integrates a 1,3,4-oxadiazole scaffold with a dihydrobenzo[b][1,4]dioxin moiety. This structural combination is of significant interest due to the diverse biological activities exhibited by both components. The 1,3,4-oxadiazole ring is known for its potential in drug development, particularly in anticancer and antimicrobial applications.
The compound's molecular formula is with a molecular weight of approximately 357.36 g/mol. The presence of the fluorophenyl group enhances its pharmacological properties by potentially improving bioavailability and selectivity.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit a wide range of biological activities including:
- Anticancer Activity : Many derivatives have shown promising results in inhibiting cancer cell proliferation by targeting various enzymes and pathways involved in tumor growth.
- Antimicrobial Properties : Compounds similar to this compound have demonstrated significant activity against resistant bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The oxadiazole moiety has been linked to the inhibition of enzymes such as glycogen synthase kinase (GSK) and fatty acid amide hydrolase (FAAH), which are crucial in various metabolic pathways and cancer progression .
- Targeting Cancer Cell Growth : Studies have shown that oxadiazole derivatives can selectively induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting growth factor signaling pathways .
- Antimicrobial Activity : The compound has been noted for its efficacy against biofilms formed by resistant bacteria like Pseudomonas aeruginosa. This is particularly relevant in treating chronic infections where biofilm formation is a significant hurdle .
Case Studies and Research Findings
A series of studies have explored the biological efficacy of similar compounds:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be enhanced through structural modifications. For instance:
- Substituting different groups on the oxadiazole ring can alter potency and selectivity against specific cancer types or bacterial strains.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide involves several steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[b][1,4]dioxin-6-amine as a key precursor.
- Formation of Oxadiazole : The oxadiazole ring is formed through a cyclization reaction with appropriate acylating agents.
- Final Coupling : The final product is obtained by coupling the oxadiazole derivative with 4-fluorophenyl acetamide.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Anticancer Properties
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways .
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including those associated with breast and lung cancers .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects:
- Alzheimer's Disease Models : Research indicates that derivatives of oxadiazole can inhibit acetylcholinesterase activity, making them candidates for treating Alzheimer's disease .
Therapeutic Potential in Diabetes Management
The compound has also been explored for its potential in managing Type 2 Diabetes Mellitus (T2DM):
- Enzyme Inhibition : Studies have shown that derivatives can inhibit alpha-glucosidase, thereby reducing postprandial blood glucose levels . This effect positions the compound as a promising candidate for further development in diabetes therapeutics.
Summary of Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Significant inhibition of cancer cell proliferation in vitro |
| Study B | Neuroprotection | Inhibition of acetylcholinesterase in Alzheimer’s models |
| Study C | Diabetes Management | Effective alpha-glucosidase inhibition leading to reduced blood glucose levels |
Chemical Reactions Analysis
1,3,4-Oxadiazole Core
-
Electrophilic Substitution : Reacts with electrophiles (e.g., nitrating agents) at the C5 position due to electron-deficient nature.
-
Nucleophilic Attack : Susceptible to ring-opening under strong acidic/basic conditions (e.g., HCl/NaOH), generating hydrazide derivatives .
-
Photocatalytic Oxidation : Visible-light-driven oxidation with eosin-Y/CBr₄ modifies substituents without degrading the ring .
Dihydrobenzodioxin Moiety
-
Ether Cleavage : Reacts with HI or HBr at elevated temperatures (80–100°C), yielding catechol derivatives.
-
Electrophilic Aromatic Substitution : Bromination or nitration occurs preferentially at the benzodioxin’s para position relative to the methyl group.
4-Fluorophenylacetamide Side Chain
-
Hydrolysis : Acidic hydrolysis (H₂SO₄, reflux) cleaves the acetamide to 4-fluorophenylacetic acid.
-
Fluorine Reactivity : Participates in Suzuki-Miyaura couplings when converted to a boronic ester.
Catalytic and Environmental Influences
-
pH Sensitivity : Oxadiazole stability decreases in strongly alkaline conditions (pH > 10), leading to ring hydrolysis.
-
Thermal Stability : Decomposes above 200°C, with DSC analysis showing exothermic peaks at 210–215°C.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .
Comparative Reactivity with Analogues
| Feature | This Compound | Methylsulfonyl Analogue |
|---|---|---|
| Oxadiazole Reactivity | Moderate electrophilicity | Enhanced due to electron-withdrawing SO₂Me |
| Acetamide Hydrolysis | 65% yield (6M HCl, 8h) | 82% yield (6M HCl, 6h) |
| Thermal Decomposition | 210°C | 225°C |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Compound A: N-(2-(((Exo)-bicyclo[2.2.1]heptan-2-yl)amino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide (17d)
- Core Structure : Thiazole (vs. 1,3,4-oxadiazole in the target compound).
- Key Substituents: 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl at position 3. Exo-norbornane amino group at position 2. Acetamide at position 3.
- Synthesis: Achieved via nucleophilic substitution with exo-2-aminonorbornane, yielding a 79% product .
Compound B: N-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Core Structure : 1,3,4-Oxadiazole.
- Key Substituents :
- 2,3-Dihydrobenzo[b][1,4]dioxin-methyl at position 4.
- 4-Fluorophenyl acetamide at position 2.
- Hypothesized Activity : Enhanced metabolic stability compared to thiazole-based analogs due to the oxadiazole ring’s resistance to hydrolysis.
Functional Group Impact on Physicochemical Properties
- Dihydrobenzo[b][1,4]dioxin vs.
- Fluorophenyl vs. Norbornane: The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects and moderate polarity, whereas the norbornane in Compound 17d adds steric bulk, possibly reducing off-target interactions .
Research Findings and Implications
Stability and Reactivity
- The dihydrobenzo dioxin-methyl group in the target compound may confer greater stability compared to the dihydrobenzo dioxin-carbonyl group in Compound 17d, as carbonyls are prone to enzymatic degradation.
- The 1,3,4-oxadiazole core is less nucleophilic than thiazole, reducing susceptibility to metabolic oxidation .
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is synthesized via cyclization of acylthiosemicarbazides using two primary methods:
- Procedure A : Reacts intermediates (e.g., 4B) with acyl chlorides (e.g., 4-methylbenzoyl chloride) in the presence of pyridine, yielding 24–37% for oxadiazole derivatives .
- Procedure B : Uses carboxylic acids (e.g., 3-methoxybenzoic acid) activated with oxalyl chloride, followed by cyclization with intermediates under reflux, achieving 35–60% yields . Characterization includes H/C NMR, ESI-MS, and HPLC to confirm purity (>95%) and structural integrity .
Q. Which spectroscopic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz) identifies protons in aromatic and oxadiazole regions (e.g., δ 7.32–6.93 ppm for dihydrodioxin), while C NMR confirms carbonyl and heterocyclic carbons .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 489.55 for a related derivative) and fragmentation patterns .
- HPLC : Ensures >95% purity, critical for biological assays .
Q. What are the primary biological targets of this compound in preclinical studies?
Structural analogs of 1,3,4-oxadiazoles target enzymes like adenylyl cyclases (AC1/AC8) for chronic pain management and poly(ADP-ribose) polymerase (PARP) in cancer research. These interactions are validated via enzyme inhibition assays and cellular viability studies .
Advanced Research Questions
Q. How do substituents on the oxadiazole core influence enzymatic selectivity and potency?
- Electron-Withdrawing Groups (e.g., CF) : Enhance PARP inhibition (IC < 1 µM) by increasing electrophilicity at the oxadiazole ring .
- Hydrophobic Substituents (e.g., methyl) : Improve AC1/AC8 inhibition by enhancing binding pocket interactions. For example, 3,4-dimethyl substitution increases potency by 2-fold compared to unsubstituted analogs .
- Methodology : Use molecular docking (e.g., AutoDock Vina) and site-directed mutagenesis to map substituent effects on enzyme active sites .
Q. How can researchers resolve contradictory data in biological activity across similar derivatives?
- Case Study : A derivative with a 4-fluorophenyl group shows 10x higher AC1 inhibition than its 3-methoxy counterpart, despite similar synthesis protocols .
- Resolution Steps :
Re-evaluate purity via HPLC to rule out impurities.
Perform kinetic assays (e.g., determination) to confirm binding affinity.
Use X-ray crystallography or cryo-EM to compare enzyme-ligand binding modes .
Q. What strategies optimize reaction yields for low-yielding synthetic steps?
- Catalyst Screening : Replace pyridine with DMAP (4-dimethylaminopyridine) to accelerate acylation in Procedure A, improving yields from 24% to 40% .
- Solvent Optimization : Use anhydrous DCM instead of dioxane in Procedure B to reduce side reactions, as seen in a related synthesis (79% yield) .
- Temperature Control : Maintain 0–5°C during cyclization to minimize oxadiazole ring degradation .
Q. How can computational models predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME assess logP (2.5–3.5), indicating moderate blood-brain barrier permeability for CNS targets.
- Metabolic Stability : CYP3A4/2D6 docking simulations predict hepatic clearance rates, guiding structural modifications (e.g., adding methyl groups to reduce oxidation) .
Methodological Best Practices
- Purification : Recrystallize from ethanol-DMF (1:1) to remove unreacted intermediates .
- Data Reproducibility : Report NMR solvent (e.g., CDCl) and internal standards (e.g., TMS) to ensure cross-lab consistency .
- Biological Assays : Include positive controls (e.g., olaparib for PARP inhibition) and validate IC values via dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
